molecular formula C23H24FN3O4S2 B2817094 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 899725-25-8

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No. B2817094
CAS RN: 899725-25-8
M. Wt: 489.58
InChI Key: LBPBWKLCIFJBNS-UHFFFAOYSA-N
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Description

2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H24FN3O4S2 and its molecular weight is 489.58. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

Research on compounds with structural similarities to 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide often focuses on their synthesis and molecular structure analysis. For instance, studies have detailed the synthesis and characterization of novel compounds, exploring their hydrogen-bonding patterns and structural conformations. Such studies provide insights into the molecular frameworks that could influence the biological activity and stability of these compounds (Gerson López et al., 2010).

Antiviral and Antibacterial Applications

Several studies have evaluated the antiviral and antibacterial potentials of compounds with structural features akin to the target molecule. For example, novel antiviral active molecules have been synthesized and characterized for their potential against COVID-19, with quantum chemical insights into their molecular structure and interactions (S. Mary et al., 2020). Additionally, compounds have been synthesized with the aim of assessing their anti-inflammatory activities, demonstrating the diverse therapeutic applications of these chemical frameworks (K. Sunder et al., 2013).

Enzyme Inhibition and Drug Design

Research into compounds structurally related to this compound also includes studies on enzyme inhibition and drug design. This involves exploring their potential as inhibitors for specific enzymes or targets within biological pathways, contributing to the development of novel therapeutic agents. Such studies are crucial for understanding the pharmacological potential of new compounds and guiding the design of drugs with enhanced efficacy and specificity (R. Mamidala et al., 2021).

properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-23(2,3)16-6-10-18(11-7-16)33(30,31)19-13-26-22(27-21(19)29)32-14-20(28)25-12-15-4-8-17(24)9-5-15/h4-11,13H,12,14H2,1-3H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPBWKLCIFJBNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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